N,N-Diisopropyl-4-methoxytryptamine, free base
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Overview
Description
N,N-Diisopropyl-4-methoxytryptamine, free base, is a synthetic compound belonging to the tryptamine class. It is structurally related to other tryptamines, such as N,N-dimethyltryptamine and psilocybin. This compound is known for its psychoactive properties and has been studied for its potential effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diisopropyl-4-methoxytryptamine typically involves the reaction of 4-methoxyindole with diisopropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including purification and isolation of the final compound.
Industrial Production Methods
Industrial production of N,N-Diisopropyl-4-methoxytryptamine may involve large-scale synthesis using optimized reaction conditions. The process is designed to maximize yield and purity while minimizing the production of by-products. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-Diisopropyl-4-methoxytryptamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions may lead to the formation of reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-Diisopropyl-4-methoxytryptamine oxide, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: It is used as a model compound to study the reactivity and properties of tryptamines.
Biology: Research has explored its effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: The compound’s psychoactive properties have led to investigations into its potential therapeutic uses, such as in the treatment of certain mental health conditions.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Diisopropyl-4-methoxytryptamine involves its interaction with serotonin receptors in the brain. It acts as an agonist at the 5-HT2A receptor, leading to altered neurotransmitter release and modulation of neural activity. This interaction is believed to underlie its psychoactive effects.
Comparison with Similar Compounds
N,N-Diisopropyl-4-methoxytryptamine shares similarities with other tryptamines, such as:
N,N-Dimethyltryptamine (DMT): Both compounds have psychoactive properties and interact with serotonin receptors.
Psilocybin: Similar in structure and effects, psilocybin is a naturally occurring tryptamine found in certain mushrooms.
5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT): This compound is closely related and also exhibits psychoactive effects.
N,N-Diisopropyl-4-methoxytryptamine is unique in its specific substitution pattern and the resulting pharmacological profile.
Properties
IUPAC Name |
N-[2-(4-methoxy-1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-12(2)19(13(3)4)10-9-14-11-18-15-7-6-8-16(20-5)17(14)15/h6-8,11-13,18H,9-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVWUNUDMXNQJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC1=CNC2=C1C(=CC=C2)OC)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401342570 |
Source
|
Record name | N-Isopropyl-N-(2-(4-methoxy-1H-indol-3-yl)ethyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401342570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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